2,6-difluoro-4-(propan-2-yl)aniline
Description
2,6-Difluoro-4-(propan-2-yl)aniline is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂N. Its structure features fluorine substituents at the 2- and 6-positions of the benzene ring and an isopropyl group at the para (4-) position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of boronic ester derivatives for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry . For example, it has been utilized to synthesize 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a boronate ester with applications in medicinal chemistry and polymer science .
The fluorine atoms confer electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring and influencing reaction kinetics. The isopropyl group introduces steric bulk, which can modulate solubility and reactivity in substitution reactions.
Properties
CAS No. |
1452007-20-3 |
|---|---|
Molecular Formula |
C9H11F2N |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Isopropyl Grignard Reagent on Fluoro-Substituted Haloarenes
Direct substitution of fluorine with an isopropyl group is hindered by fluorine’s strong electron-withdrawing effects. However, using a highly activated substrate (e.g., 4-chloro-2,6-difluoroaniline) enables this approach:
-
Reaction setup : 4-Chloro-2,6-difluoroaniline reacts with isopropylmagnesium bromide (3 equiv) in THF at −10°C.
-
Quenching : Addition of aqueous NH₄Cl followed by extraction with ethyl acetate.
Key data :
Reductive Amination of Ketone Precursors
Synthesis via 2,6-Difluoro-4-isopropylacetophenone
This two-step process avoids direct functionalization of the aromatic ring:
-
Friedel-Crafts acylation : 2,6-Difluoroanisole reacts with isopropylacetyl chloride in AlCl₃ at 0°C to form 2,6-difluoro-4-isopropylacetophenone.
-
Reductive amination : The ketone is treated with NH₄OAc and NaBH₃CN in methanol at 25°C.
Key data :
Multi-Step Synthesis with Amine Protection
Boc-Protected Intermediate Strategy
A robust method for high-purity synthesis involves:
-
Protection : 2,6-Difluoroaniline is converted to its Boc derivative using di-tert-butyl dicarbonate in ethanol.
-
Isopropyl introduction : The protected amine undergoes iodination followed by a Kumada coupling with isopropylmagnesium bromide.
-
Deprotection : Acidic cleavage with HCl yields the final product.
Key data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 78–82 | >98 | High | Excellent |
| Buchwald-Hartwig | 65–70 | 95 | Moderate | Good |
| Nucleophilic Substitution | 40–45 | 90 | Low | Poor |
| Reductive Amination | 50–55 | 92 | Moderate | Moderate |
| Multi-Step Protection | 75–80 | 98 | High | Excellent |
Challenges and Optimizations
-
Regioselectivity : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para position, complicating ortho-functionalization.
-
Amine Reactivity : Unprotected amines poison palladium catalysts, necessitating protection strategies.
-
Purification : Silica gel chromatography is critical for removing regioisomers, particularly in nucleophilic substitution routes .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-4-(propan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce the corresponding amines.
Scientific Research Applications
2,6-difluoro-4-(propan-2-yl)aniline has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Table 1: Comparison of Key Substituted Anilines
Key Observations:
Electronic Effects :
- Fluorine substituents (as in this compound) increase ring electron deficiency compared to chloro or bromo analogs, enhancing reactivity in nucleophilic aromatic substitution .
- Bromine and chlorine substituents (e.g., 2,6-dibromo-4-fluoroaniline) provide greater leaving-group ability in elimination reactions but reduce ring electrophilicity relative to fluorine .
Brominated analogs (e.g., 4-bromo-2,6-di(propan-2-yl)aniline) exhibit lower solubility in polar solvents due to increased hydrophobicity .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
